2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene is an organic compound with the molecular formula C17H22O2 and a molecular weight of 258.36 g/mol . This compound is characterized by its naphthalene core substituted with methoxy and methyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene involves several steps, typically starting with the naphthalene core. Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Scientific Research Applications
2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene involves its interaction with various molecular targets. The methoxy and methyl groups influence its reactivity and binding properties, allowing it to participate in specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene can be compared with other naphthalene derivatives such as:
2,3-Dimethoxy-1-propylnaphthalene: Lacks the additional methyl groups at the 6 and 7 positions.
6,7-Dimethyl-1-propylnaphthalene: Lacks the methoxy groups at the 2 and 3 positions.
2,3-Dimethoxy-6,7-dimethyl-1-butylnaphthalene:
Properties
Molecular Formula |
C17H22O2 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2,3-dimethoxy-6,7-dimethyl-1-propylnaphthalene |
InChI |
InChI=1S/C17H22O2/c1-6-7-14-15-9-12(3)11(2)8-13(15)10-16(18-4)17(14)19-5/h8-10H,6-7H2,1-5H3 |
InChI Key |
ZUSQNUVFAFEJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.